Cannabiphorol is primarily sourced from cannabis plants, particularly those cultivated for their cannabinoid content. Its presence in various cannabis strains varies, and it can be isolated through specific extraction methods. The compound has been identified alongside other cannabinoids such as tetrahydrocannabinol and cannabidiol, often requiring advanced analytical techniques for its detection and quantification.
Cannabiphorol falls under the classification of non-psychoactive cannabinoids. Unlike tetrahydrocannabinol, it does not produce the characteristic "high" associated with cannabis use. Its classification within the cannabinoid family highlights its potential therapeutic properties without the psychoactive effects commonly associated with cannabis.
The synthesis of cannabiphorol can be achieved through various chemical methods, often starting from common precursors found in cannabis. The most prevalent synthetic route involves the conversion of cannabigerolic acid through decarboxylation and subsequent rearrangement processes.
Cannabiphorol's molecular formula is C21H30O2, indicating it consists of 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms. Its structure features a complex arrangement of carbon rings typical of cannabinoids.
The molecular weight of cannabiphorol is approximately 318.47 g/mol. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are commonly used to confirm its structure and purity.
Cannabiphorol can participate in various chemical reactions typical of cannabinoids, including oxidation and reduction processes. These reactions can modify its functional groups, potentially altering its pharmacological properties.
Cannabiphorol interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2). This interaction can modulate various physiological processes such as pain sensation, mood regulation, and immune response.
Research indicates that cannabiphorol may exhibit anti-inflammatory properties similar to those of other cannabinoids. Its efficacy in modulating receptor activity suggests potential therapeutic applications in pain management and inflammatory conditions.
Cannabiphorol is currently being investigated for its potential therapeutic benefits in various medical applications. Research suggests it could play a role in:
Cannabiphorol (Cannabiphorol), a heptyl side-chain analogue of cannabinol, represents a critical frontier in phytocannabinoid research. Its structural distinction—a seven-carbon alkyl chain instead of the typical pentyl group—confers unique biochemical properties. This molecular configuration enhances lipophilicity and receptor binding kinetics compared to conventional cannabinoids like Δ9-tetrahydrocannabinol (Δ9-tetrahydrocannabinol) [4] [6]. The discovery of Cannabiphorol in Cannabis sativa L. was enabled by advanced analytical technologies, notably high-resolution Orbitrap mass spectrometry, which identified trace constituents (<0.02% w/w) in specific chemotypes such as the Italian FM2 medicinal variety [6] [9]. This breakthrough underscored a vast chemical diversity within cannabis that had been overlooked due to historical methodological limitations.
The modular biosynthesis of phytocannabinoids involves enzymatic reactions between resorcinolic and terpenoid precursors. Cannabiphorol’s origin likely stems from the incorporation of heptyl-CoA instead of pentanoyl-CoA during polyketide formation, though the specific kinases involved remain uncharacterized [10]. This biosynthetic flexibility highlights evolutionary adaptations in plant secondary metabolism and suggests untapped potential for novel cannabinoid variants. Research indicates that alkyl chain length profoundly influences cannabinoid receptor affinity; computational models predict Cannabiphorol’s binding energy to human cannabinoid receptor 1 (cannabinoid receptor 1) to be significantly higher than Δ9-tetrahydrocannabinol’s due to extended hydrophobic interactions [4] [6].
Table 1: Structural and Bioactive Comparison of Key Cannabinoids
Cannabinoid | Alkyl Side Chain Length | Relative CB1 Affinity (Ki) | Natural Abundance |
---|---|---|---|
Δ9-tetrahydrocannabinol | Pentyl (C5) | 40.0 nM | 10-25% (in psychoactive varieties) |
Δ9-tetrahydrocannabiphorol | Heptyl (C7) | 1.2 nM [6] | <0.02% |
Cannabidiol | Pentyl (C5) | Low affinity | 0.1-12% |
Cannabiphorol | Heptyl (C7) | Undetermined (predicted high) | Trace concentrations |
For decades, cannabis research focused predominantly on Δ9-tetrahydrocannabinol and cannabidiol, neglecting minor phytocannabinoids due to analytical constraints and perceived insignificance. Early gas chromatography-mass spectrometry methods lacked sensitivity to resolve Cannabiphorol from dominant cannabinoids, leading to its misidentification or omission in phytochemical profiles [9]. Regulatory barriers further impeded discovery; cannabis’s Schedule I status until recently restricted access to diverse plant materials for comprehensive metabolomic studies [3] [7].
The 2018 U.S. Farm Bill’s distinction between hemp (Δ9-tetrahydrocannabinol <0.3%) and marijuana inadvertently catalyzed Cannabiphorol research. By legalizing hemp-derived cannabinoids, the legislation enabled chemical investigations that revealed Cannabiphorol as a trace component in certain hemp accessions [9]. However, this also triggered synthetic production of Cannabiphorol analogs for recreational products, raising unaddressed research imperatives:
Table 2: Analytical Challenges in Cannabiphorol Research
Challenge Category | Specific Limitations | Impact on Research |
---|---|---|
Sensitivity | Low natural abundance (ppm levels) | Requires preconcentration steps; risk of artifact formation |
Standardization | Lack of certified reference materials | Quantification inaccuracies across labs |
Matrix Complexity | Co-elution with terpenoids/flavonoids | False positives in recreational product analysis |
Synthetic Contaminants | Undetected reaction byproducts | Pharmacological data confounded by impurities |
Ethnopharmacological evidence suggests that traditional cannabis varieties with potent therapeutic effects may owe their efficacy to synergistic interactions involving minor cannabinoids like Cannabiphorol. Ancient Chinese texts (2700 BCE) document cannabis preparations for analgesia and ritualistic purposes, while Egyptian papyri (1550 BCE) describe its use in inflammation treatments [3] [7]. These historical applications correlate with chemovars now known to produce heptyl cannabinoids, implying ancestral selection of high-efficacy strains.
The "entourage effect"—whereby minor cannabinoids enhance or modulate primary cannabinoid activity—provides a pharmacological framework for understanding traditional whole-plant use. Cannabiphorol’s elongated side chain potentially amplifies this synergy by:
Indigenous preparation methods also play a role: ethanolic tinctures and heat-mediated decarboxylation (e.g., in Ayurvedic bhang) may selectively concentrate Cannabiphorol due to its high lipophilicity [3] [6]. Recent ethnobotanical surveys in Asia identify landraces with elevated heptyl cannabinoids used for neurodegenerative symptom management, offering clues for targeted phytochemical exploration [3] [7]. However, preservation of these genetic resources is threatened by homogenized cultivation practices favoring high-Δ9-tetrahydrocannabinol or high-cannabidiol cultivars. This erosion of biodiversity risks losing chemotypes that could elucidate Cannabiphorol’s endogenous roles and therapeutic potential.
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: